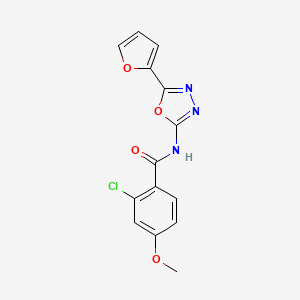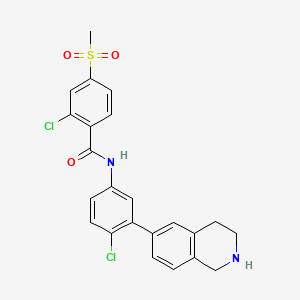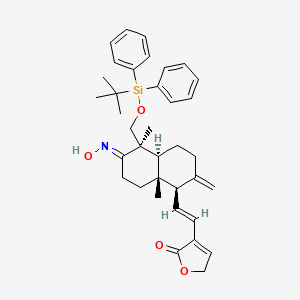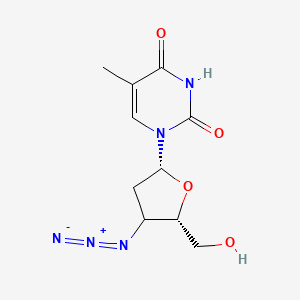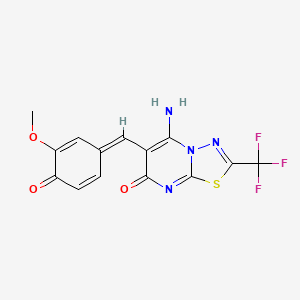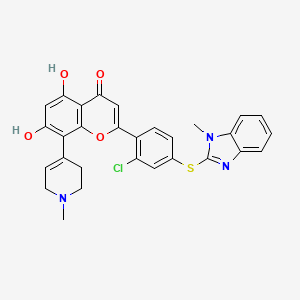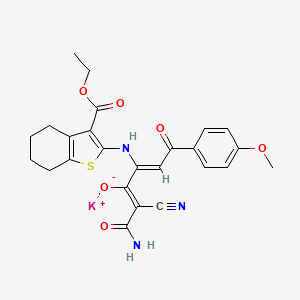![molecular formula C38H45N9O6S2 B15141476 [4-[[2-amino-4-(butylamino)pyrido[3,2-d]pyrimidin-6-yl]methyl]phenyl]methyl-dimethyl-[[4-[[(2R)-2-[(5-nitropyridin-2-yl)disulfanyl]propoxy]carbonylamino]phenyl]methyl]azanium;formate](/img/structure/B15141476.png)
[4-[[2-amino-4-(butylamino)pyrido[3,2-d]pyrimidin-6-yl]methyl]phenyl]methyl-dimethyl-[[4-[[(2R)-2-[(5-nitropyridin-2-yl)disulfanyl]propoxy]carbonylamino]phenyl]methyl]azanium;formate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-[[2-amino-4-(butylamino)pyrido[3,2-d]pyrimidin-6-yl]methyl]phenyl]methyl-dimethyl-[[4-[[(2R)-2-[(5-nitropyridin-2-yl)disulfanyl]propoxy]carbonylamino]phenyl]methyl]azanium;formate is a complex organic compound that features multiple functional groups, including amino, butylamino, pyrido[3,2-d]pyrimidinyl, nitropyridinyl, and disulfanyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-[[2-amino-4-(butylamino)pyrido[3,2-d]pyrimidin-6-yl]methyl]phenyl]methyl-dimethyl-[[4-[[(2R)-2-[(5-nitropyridin-2-yl)disulfanyl]propoxy]carbonylamino]phenyl]methyl]azanium;formate can be approached through a multi-step synthetic route. The key steps may include:
Formation of the pyrido[3,2-d]pyrimidine core: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and a suitable aldehyde or ketone.
Introduction of the butylamino group: This can be done via nucleophilic substitution using butylamine.
Attachment of the phenylmethyl group: This step may involve a Friedel-Crafts alkylation reaction.
Formation of the disulfanyl linkage: This can be achieved through the reaction of a thiol with a suitable disulfide precursor.
Final assembly and formate addition: The final compound can be obtained by coupling the intermediate products and adding formic acid to form the formate salt.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
The compound [4-[[2-amino-4-(butylamino)pyrido[3,2-d]pyrimidin-6-yl]methyl]phenyl]methyl-dimethyl-[[4-[[(2R)-2-[(5-nitropyridin-2-yl)disulfanyl]propoxy]carbonylamino]phenyl]methyl]azanium;formate can undergo various types of chemical reactions, including:
Oxidation: The amino and disulfanyl groups can be oxidized to form corresponding oxides and sulfoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and a metal catalyst.
Substitution: The amino and butylamino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.
Reduction: Hydrogen gas with a palladium or platinum catalyst, or chemical reducing agents like sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, or other electrophiles.
Major Products
Oxidation: Formation of oxides and sulfoxides.
Reduction: Conversion of nitro groups to amino groups.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
Chemistry
The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.
Biology
In biological research, the compound may be used as a probe to study cellular processes, particularly those involving disulfide bonds and redox reactions.
Medicine
Industry
In the industrial sector, the compound may be used in the development of new materials with specific properties, such as conductivity or reactivity.
Mechanism of Action
The mechanism of action of [4-[[2-amino-4-(butylamino)pyrido[3,2-d]pyrimidin-6-yl]methyl]phenyl]methyl-dimethyl-[[4-[[(2R)-2-[(5-nitropyridin-2-yl)disulfanyl]propoxy]carbonylamino]phenyl]methyl]azanium;formate involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s multiple functional groups allow it to engage in various interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding with thiol groups.
Comparison with Similar Compounds
Similar Compounds
- [2-amino-4-(butylamino)pyrido[3,2-d]pyrimidine]
- [4-(butylamino)pyrido[3,2-d]pyrimidine]
- [5-nitropyridin-2-yl]disulfide
Uniqueness
The uniqueness of [4-[[2-amino-4-(butylamino)pyrido[3,2-d]pyrimidin-6-yl]methyl]phenyl]methyl-dimethyl-[[4-[[(2R)-2-[(5-nitropyridin-2-yl)disulfanyl]propoxy]carbonylamino]phenyl]methyl]azanium;formate lies in its complex structure, which combines multiple functional groups and heterocyclic rings
Properties
Molecular Formula |
C38H45N9O6S2 |
|---|---|
Molecular Weight |
788.0 g/mol |
IUPAC Name |
[4-[[2-amino-4-(butylamino)pyrido[3,2-d]pyrimidin-6-yl]methyl]phenyl]methyl-dimethyl-[[4-[[(2R)-2-[(5-nitropyridin-2-yl)disulfanyl]propoxy]carbonylamino]phenyl]methyl]azanium;formate |
InChI |
InChI=1S/C37H43N9O4S2.CH2O2/c1-5-6-19-39-35-34-32(43-36(38)44-35)17-15-30(41-34)20-26-7-9-27(10-8-26)22-46(3,4)23-28-11-13-29(14-12-28)42-37(47)50-24-25(2)51-52-33-18-16-31(21-40-33)45(48)49;2-1-3/h7-18,21,25H,5-6,19-20,22-24H2,1-4H3,(H3-,38,39,42,43,44,47);1H,(H,2,3)/t25-;/m1./s1 |
InChI Key |
UNONHPRCWDOFSQ-VQIWEWKSSA-N |
Isomeric SMILES |
CCCCNC1=NC(=NC2=C1N=C(C=C2)CC3=CC=C(C=C3)C[N+](C)(C)CC4=CC=C(C=C4)NC(=O)OC[C@@H](C)SSC5=NC=C(C=C5)[N+](=O)[O-])N.C(=O)[O-] |
Canonical SMILES |
CCCCNC1=NC(=NC2=C1N=C(C=C2)CC3=CC=C(C=C3)C[N+](C)(C)CC4=CC=C(C=C4)NC(=O)OCC(C)SSC5=NC=C(C=C5)[N+](=O)[O-])N.C(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


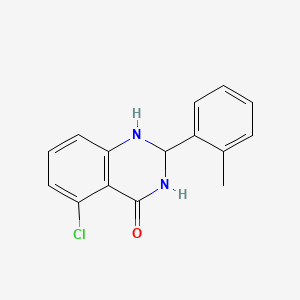
![(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B15141401.png)

